Chloroethyl Stoichiometry: One Alkylating Arm Versus Two Defines DNA Cross-Linking Potential
The target compound contains a single 2-chloroethyl substituent (C₇H₁₈ClN₂O₄P, one chlorine atom), whereas cyclophosphamide (C₇H₁₅Cl₂N₂O₂P) and the commonly confused impurity Alcophosphamide (C₇H₁₇Cl₂N₂O₃P) each bear two chloroethyl groups [1]. Bifunctional alkylating agents with two chloroethyl arms can form DNA interstrand cross-links via sequential N7-guanine alkylation, while monofunctional analogs are restricted to mono-adduct formation, fundamentally altering genotoxic potency and the regulatory threshold applied under ICH M7 [2]. This stoichiometric difference cannot be inferred from molecular weight alone (260.66 vs 261.09 vs 279.10 Da).
| Evidence Dimension | Number of reactive 2-chloroethyl groups per molecule |
|---|---|
| Target Compound Data | 1 chloroethyl group (monofunctional); molecular formula C₇H₁₈ClN₂O₄P |
| Comparator Or Baseline | Cyclophosphamide: 2 chloroethyl groups (bifunctional), C₇H₁₅Cl₂N₂O₂P [1]; Alcophosphamide: 2 chloroethyl groups, C₇H₁₇Cl₂N₂O₃P |
| Quantified Difference | Target: 1 alkylating arm; Comparators: 2 alkylating arms. Difference = 1 chloroethyl group (50% reduction versus parent API and Alcophosphamide). |
| Conditions | Structural inference from molecular formula and SMILES notation; alkylation mechanism derived from nitrogen mustard class chemistry [2]. |
Why This Matters
Monofunctional versus bifunctional alkylator status determines ICH M7 cohort-of-concern classification and acceptable intake limits; procurement of the wrong impurity standard (bis-chloroethyl instead of mono-chloroethyl) yields an inapplicable toxicological assessment.
- [1] USP Monograph: Cyclophosphamide, C₇H₁₅Cl₂N₂O₂P. View Source
- [2] Slideshare. Chapter 20: Alkylating Agent Mechanisms — bifunctional versus monofunctional DNA cross-linking. 2019. View Source
